

Revatropate's Effect on Smooth Muscle Contraction: A Technical Guide

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Compound of Interest

Compound Name: Revatropate

Cat. No.: B1680566

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Abstract

Revatropate is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting a significant preference for M1 and M3 subtypes over the M2 subtype. This selectivity profile underpins its therapeutic potential in conditions characterized by smooth muscle hyperreactivity, such as urge urinary incontinence and functional bowel disorders. This technical guide provides an in-depth analysis of the pharmacological effects of **revatropate** on smooth muscle contraction, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimuscarinic agents.

Introduction

Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system, with the parasympathetic branch playing a crucial role through the release of acetylcholine (ACh). ACh acts on muscarinic receptors on the surface of smooth muscle cells, initiating a signaling cascade that leads to contraction. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the primary mediator of smooth muscle contraction in various organs, including the bladder, gastrointestinal tract, and airways.

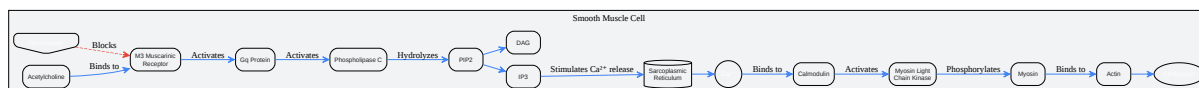
Revatropate (UK-112166) is a novel antimuscarinic compound identified for its distinct selectivity profile. Unlike non-selective antagonists, **revatropate** demonstrates a significantly higher affinity for M1 and M3 receptors. This targeted antagonism is hypothesized to reduce the incidence of adverse effects associated with the blockade of M2 receptors, which are predominantly found in cardiac tissue and are involved in regulating heart rate. This guide delves into the preclinical data that characterizes **revatropate**'s inhibitory action on smooth muscle contraction.

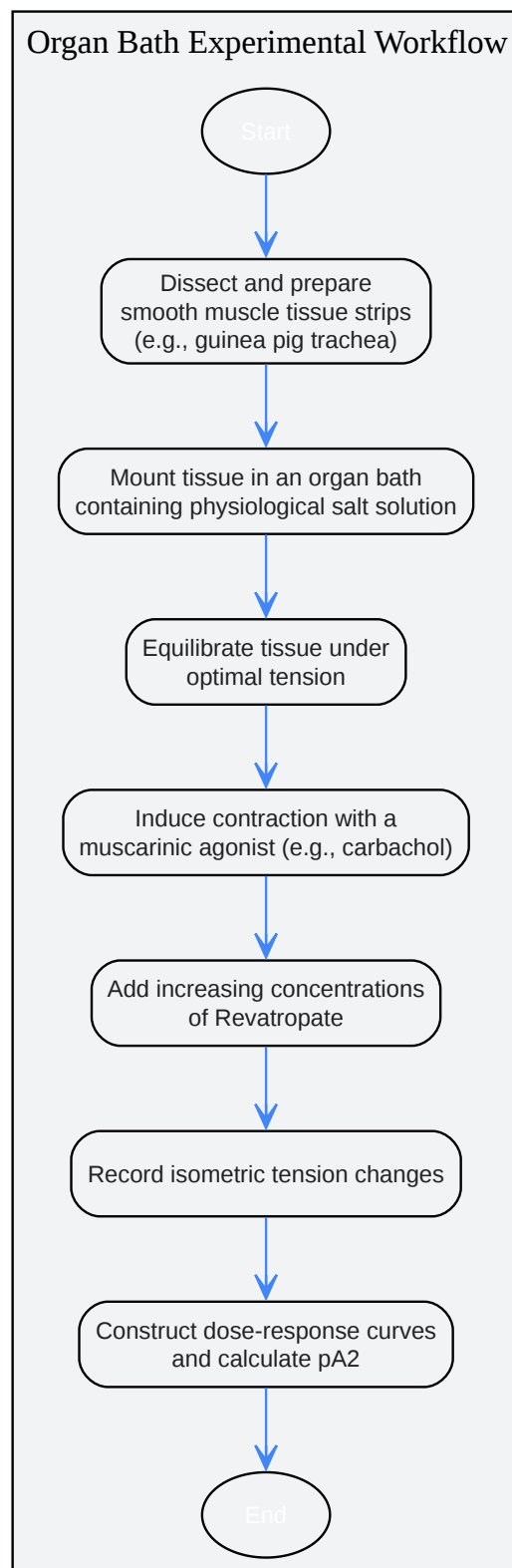
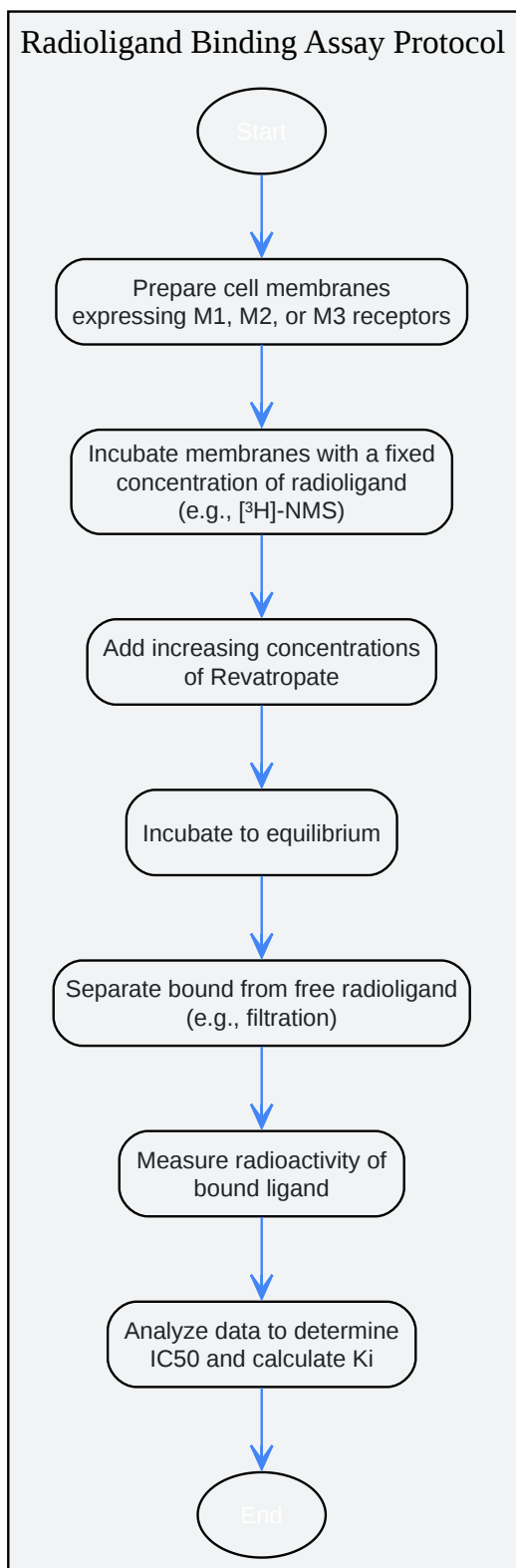
Mechanism of Action: M3 Receptor Antagonism

The contractile effect of acetylcholine on smooth muscle is primarily mediated by the activation of M3 muscarinic receptors. This process involves a well-defined signaling pathway that culminates in the elevation of intracellular calcium levels and the subsequent activation of the contractile apparatus. **Revatropate** exerts its inhibitory effect by competitively blocking the binding of acetylcholine to M3 receptors, thereby disrupting this signaling cascade.

Signaling Pathway of M3 Receptor-Mediated Smooth Muscle Contraction

The activation of M3 receptors by acetylcholine initiates a cascade of intracellular events, as depicted in the diagram below.





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- To cite this document: BenchChem. [Revatropate's Effect on Smooth Muscle Contraction: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680566#revatropate-s-effect-on-smooth-muscle-contraction\]](https://www.benchchem.com/product/b1680566#revatropate-s-effect-on-smooth-muscle-contraction)

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